2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
CAS No.:
Cat. No.: VC13641300
Molecular Formula: C17H26BNO3
Molecular Weight: 303.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26BNO3 |
|---|---|
| Molecular Weight | 303.2 g/mol |
| IUPAC Name | 2-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C17H26BNO3/c1-11(2)15(20)19-14-10-13(9-8-12(14)3)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) |
| Standard InChI Key | STAXHRJCIXFSOG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C(C)C |
Introduction
Chemical Identification and Nomenclature
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 2-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, reflecting its substitution pattern on the phenyl ring and the presence of the dioxaborolane group . Common synonyms include N-(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide and the identifiers AS-77252 and D93693 .
Molecular Formula and Weight
The molecular formula C₁₇H₂₆BNO₃ was confirmed via high-resolution mass spectrometry, with a calculated molecular weight of 303.2 g/mol . The boron atom resides within the dioxaborolane ring, while the propanamide group contributes to the compound’s polarity and hydrogen-bonding capacity.
Table 1: Key Identifiers
Structural Characteristics
Molecular Structure Analysis
The compound features a phenyl ring substituted at the 2-position with a methyl group and at the 5-position with a tetramethyl dioxaborolane ring. The dioxaborolane moiety (C₈H₁₆BO₂) is a boronic ester formed by the reaction of a boronic acid with pinacol, enhancing the compound’s stability against hydrolysis . The isobutyramide group (C₄H₉NO) is attached to the phenyl ring via an amide bond, introducing a planar, rigid configuration that may influence intermolecular interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis likely involves a multi-step process:
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Introduction of the Boronic Ester: A Miyaura borylation reaction, where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the coupling of a halogenated aromatic precursor with bis(pinacolato)diboron (B₂pin₂) .
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Amide Formation: Reaction of the resulting boronic ester with isobutyryl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
Optimization and Yield
Critical parameters for optimizing yield include:
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Temperature: Borylation reactions typically proceed at 80–100°C .
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Catalyst Loading: 2–5 mol% Pd catalyst for efficient coupling .
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Physicochemical Properties
Chemical Stability
The dioxaborolane ring is stable under anhydrous conditions but hydrolyzes in aqueous media to form the corresponding boronic acid . The amide bond is resistant to hydrolysis under neutral conditions but may degrade under strong acidic or basic conditions.
Table 2: Predicted Physicochemical Properties
| Property | Value/Description | Method of Estimation |
|---|---|---|
| LogP (Partition Coeff.) | ~3.2 | ChemAxon Calculator |
| Hydrogen Bond Donors | 1 (Amide NH) | PubChem Data |
| Hydrogen Bond Acceptors | 4 (Amide O, B-O bonds) | PubChem Data |
Biological Activities and Applications
Mechanistic Studies
The compound’s amide group may participate in hydrogen bonding with biological targets, while the boron atom could facilitate interactions with enzymes or nucleic acids .
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